6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile
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Overview
Description
6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile is an organic compound with the molecular formula C13H12N4 It is a derivative of nicotinonitrile, featuring a pyridine ring substituted with a methyl(pyridin-2-ylmethyl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile typically involves the reaction of nicotinonitrile with methyl(pyridin-2-ylmethyl)amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and solvents, and the reaction parameters are carefully controlled to ensure consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms of the compound .
Scientific Research Applications
6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Nicotinonitrile: A precursor to 6-(Methyl(pyridin-2-ylmethyl)amino)nicotinonitrile, with a simpler structure lacking the methyl(pyridin-2-ylmethyl)amino group.
Pyridine Derivatives: Compounds with similar pyridine rings but different substituents, such as 3-cyanopyridine or 2-aminopyridine.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C13H12N4 |
---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
6-[methyl(pyridin-2-ylmethyl)amino]pyridine-3-carbonitrile |
InChI |
InChI=1S/C13H12N4/c1-17(10-12-4-2-3-7-15-12)13-6-5-11(8-14)9-16-13/h2-7,9H,10H2,1H3 |
InChI Key |
VONNBJYITZFDCD-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=N1)C2=NC=C(C=C2)C#N |
Origin of Product |
United States |
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